molecular formula C21H29NO8 B152966 Acetylanonamine CAS No. 138079-62-6

Acetylanonamine

Cat. No.: B152966
CAS No.: 138079-62-6
M. Wt: 423.5 g/mol
InChI Key: VSDQPXFTDJVJID-BCPVGGSJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetylanonamine involves the acetylation of anonamine, another alkaloid found in the same plant. The process typically includes the use of acetic anhydride as the acetylating agent in an aqueous solution . The reaction is conducted at elevated temperatures, usually between 50°C to 70°C, to ensure efficient acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of anonamine from Senecio anonymus, followed by its acetylation using acetic anhydride. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Acetylanonamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetylanonamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of acetylanonamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzymatic activities and receptor interactions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison: Acetylanonamine is unique due to its specific acetylated structure, which distinguishes it from other pyrrolizidine alkaloids. This structural difference imparts distinct chemical and biological properties, making this compound a valuable compound for various applications .

Properties

IUPAC Name

[(2E)-2-[(1R,6R,7R,11Z)-7-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-ylidene]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO8/c1-13-11-15(7-10-28-14(2)23)19(25)30-17-6-9-22(4)8-5-16(18(17)24)12-29-20(26)21(13,3)27/h5,7,13,17,27H,6,8-12H2,1-4H3/b15-7+,16-5-/t13-,17-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDQPXFTDJVJID-BCPVGGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCOC(=O)C)C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C(=C\COC(=O)C)/C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138079-62-6
Record name Acetylanonamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138079626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Acetylanonamine and where was it discovered?

A1: this compound is a novel secopyrrolizidine alkaloid. It was first isolated from the plant Senecio anonymus [].

Q2: What spectroscopic techniques were used to determine the structure of this compound?

A2: The structure of this compound was determined using several techniques, including:

  • High-resolution nuclear magnetic resonance (NMR) spectroscopy: Specifically, 1H-1H COSY (Correlation Spectroscopy) and 1H-13C HETCOR (Heteronuclear Correlation) experiments were employed [].
  • Mass spectrometry (MS): This technique provided information about the molecular weight and fragmentation pattern of the compound [].
  • Comparison with Anonamine: The spectral data obtained for this compound was compared to that of Anonamine, a known secopyrrolizidine alkaloid, to aid in structure elucidation [].

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